2-(Piperidin-1-ylmethyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-1-ylmethyl)indoline is a heterocyclic compound that features an indoline core with a piperidine substituent at the 2-position. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The incorporation of a piperidine moiety enhances the compound’s pharmacological properties, making it a valuable target for drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)indoline typically involves the reaction of indoline with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of indoline with piperidine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon . The reaction is usually carried out in an organic solvent such as ethanol or methanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-1-ylmethyl)indoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced indoline derivatives
Substitution: Substituted indoline derivatives
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-1-ylmethyl)indoline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(Piperidin-1-ylmethyl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Morpholin-4-ylmethyl)indoline
- 2-(Pyrrolidin-1-ylmethyl)indoline
- 2-(Piperazin-1-ylmethyl)indoline
Uniqueness
2-(Piperidin-1-ylmethyl)indoline is unique due to the presence of the piperidine moiety, which imparts distinct pharmacological properties compared to other similar compounds. The piperidine ring enhances the compound’s stability, bioavailability, and ability to interact with biological targets . This makes it a valuable scaffold for drug discovery and development, offering potential advantages over other indoline derivatives .
Eigenschaften
Molekularformel |
C14H20N2 |
---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-(piperidin-1-ylmethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H20N2/c1-4-8-16(9-5-1)11-13-10-12-6-2-3-7-14(12)15-13/h2-3,6-7,13,15H,1,4-5,8-11H2 |
InChI-Schlüssel |
VXWALNMCVKTVNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.